Product packaging for 5-(Methoxymethyl)pyrimidin-4-amine(Cat. No.:CAS No. 1023813-30-0)

5-(Methoxymethyl)pyrimidin-4-amine

Cat. No.: B14136271
CAS No.: 1023813-30-0
M. Wt: 139.16 g/mol
InChI Key: BKIFZZIRSOCVGG-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles as a Foundational Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. ignited.inwikipedia.org It forms the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. ignited.inresearchgate.net This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. ignited.innih.gov

Synthetic pyrimidine derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. wjarr.comresearchgate.netorientjchem.orgnih.gov The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive template for the design of new therapeutic agents. mdpi.com

Historical Context and Evolution of Research on Pyrimidine Derivatives Containing Methoxymethyl Moieties

The exploration of pyrimidine derivatives dates back to the 19th century with the isolation of alloxan. wikipedia.org The subsequent synthesis of barbituric acid marked a significant milestone in the laboratory synthesis of pyrimidines. wikipedia.org Over the decades, research has evolved from the study of naturally occurring pyrimidines to the rational design of synthetic analogues with specific therapeutic targets. The introduction of various substituents onto the pyrimidine core has been a key strategy in this evolution.

The incorporation of a methoxymethyl group (–CH₂OCH₃) represents a more recent area of interest. Initially, methoxymethyl ethers were primarily utilized as protecting groups in organic synthesis due to their stability under various conditions and their straightforward cleavage. wikipedia.org However, the deliberate inclusion of the methoxymethyl moiety as a permanent structural feature in bioactive molecules has gained traction. This is driven by the recognition that this group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov It can impact factors such as solubility, metabolic stability, and drug-receptor interactions. nih.govresearchgate.net

Rationale for Focused Investigation of 5-(Methoxymethyl)pyrimidin-4-amine and its Structural Analogues

The focused investigation of this compound and its structural analogues stems from a confluence of the established biological importance of the 4-aminopyrimidine (B60600) scaffold and the advantageous properties conferred by the 5-methoxymethyl substituent.

The 4-aminopyrimidine moiety is a key pharmacophore in a variety of biologically active compounds. For instance, derivatives of 4-aminopyridine (B3432731) have been investigated for their potential in treating neurological injuries and diseases. nih.gov Furthermore, the amino group at the 4-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.gov

The introduction of a methoxymethyl group at the 5-position is a strategic design element. This substituent can:

Influence Lipophilicity and Solubility: The ether linkage in the methoxymethyl group can modulate the compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netdrugdesign.org

Provide a Site for Metabolism: The methoxy (B1213986) group can be a site for metabolic O-demethylation, potentially leading to the formation of active or inactive metabolites. This can be strategically employed to control the drug's half-life and clearance. nih.gov

Engage in Specific Receptor Interactions: The oxygen atom of the methoxymethyl group can participate in hydrogen bonding with amino acid residues in the binding pocket of a target protein, thereby enhancing binding affinity and selectivity. nih.govnih.gov

Alter Conformation: The flexibility of the methoxymethyl side chain can allow the molecule to adopt a favorable conformation for binding to its biological target.

The investigation of structural analogues, where the pyrimidine core or the substituents are systematically modified, is crucial for establishing structure-activity relationships (SAR). By comparing the biological activities of these analogues, researchers can identify the key structural features responsible for the desired therapeutic effect and optimize the lead compound for improved potency and selectivity. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B14136271 5-(Methoxymethyl)pyrimidin-4-amine CAS No. 1023813-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1023813-30-0

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-(methoxymethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H9N3O/c1-10-3-5-2-8-4-9-6(5)7/h2,4H,3H2,1H3,(H2,7,8,9)

InChI Key

BKIFZZIRSOCVGG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=CN=C1N

Origin of Product

United States

Synthetic Methodologies for 5 Methoxymethyl Pyrimidin 4 Amine and Functionalized Analogues

De Novo Synthesis Strategies for the 5-(Methoxymethyl)pyrimidine Core

De novo synthesis, the construction of the pyrimidine (B1678525) ring from acyclic precursors, is a fundamental approach to obtaining 5-(methoxymethyl)pyrimidines. These methods build the heterocyclic core by forming new carbon-nitrogen and carbon-carbon bonds, often through condensation reactions.

Condensation Reactions for Pyrimidine Ring Formation with Methoxymethyl Precursors

Condensation reactions are a cornerstone in pyrimidine synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

A notable method for the synthesis of 2-substituted-4-amino-5-(methoxymethyl)pyrimidines is the cyclocondensation of an amidine with a β-substituted acrylonitrile (B1666552). A specific example is the preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. google.com This process involves the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com The reaction proceeds via a cyclocondensation mechanism where the amidine provides the N1 and C2 atoms and the amino group at C4, while the acrylonitrile derivative supplies the C4, C5, C6, and the N3 atoms of the pyrimidine ring.

This reaction is typically carried out at low temperatures, ranging from -10°C to +20°C, to minimize the formation of byproducts. google.com The use of the amidine in a salt-free form is advantageous. google.com For instance, butyramidine can be prepared from its hydrochloride salt by treatment with a base like sodium methylate in methanol (B129727), followed by filtration of the resulting sodium chloride. google.com The subsequent reaction with α-methoxymethyl-β-methoxyacrylonitrile in an alcoholic solvent leads to the formation of the desired pyrimidine and one mole of methanol for each mole of the acrylonitrile converted. google.com This method has been reported to produce high yields, exceeding 90%, and high purity of the final product. google.com

Table 1: Reaction Parameters for the Synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine

Parameter Value
Amidine Reactant Butyramidine
Acrylonitrile Reactant α-Methoxymethyl-β-methoxyacrylonitrile
Temperature Range -10°C to +20°C
Molar Excess of Acrylonitrile 0.4 to 5 molar excess
Solvent Methanol

Another de novo strategy involves the condensation of amidines with formylated acetonitrile (B52724) derivatives. This approach is a versatile way to introduce various alkyl groups at the 2-position of the pyrimidine ring. A key precursor for this synthesis is the enol ether of an α-formyl-β-alkoxypropionitrile. For example, to synthesize a 5-methoxymethylpyrimidine, one could start with β-methoxypropionitrile. This starting material can be converted to the sodium enolate of α-formyl-β-methoxypropionitrile through a condensation reaction with an alkyl formate (B1220265) in the presence of a strong base like sodium alkoxide. beilstein-journals.org

The resulting enolate is then alkylated, for instance with a methylating agent, to form the corresponding enol ether, such as α-methoxymethyl-β-methoxyacrylonitrile. beilstein-journals.org This intermediate, which is a formylated and etherified acetonitrile derivative, can then undergo cyclocondensation with an appropriate amidine, such as acetamidine, to yield the 2-alkyl-5-(methoxymethyl)pyrimidine. beilstein-journals.org This method allows for the systematic variation of the substituent at the 2-position by choosing the corresponding amidine.

Multicomponent Reaction Approaches for Methoxymethyl-Substituted Dihydropyrimidines (e.g., Biginelli-type reactions)

Multicomponent reactions (MCRs), such as the Biginelli reaction, are highly efficient processes that combine three or more reactants in a single step to form a complex product. ontosight.aiichem.md The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.orgnih.gov

To synthesize a methoxymethyl-substituted dihydropyrimidine (B8664642) using a Biginelli-type approach, a β-dicarbonyl compound bearing a methoxymethyl group at the α-position would be required. For example, a hypothetical reaction could involve an aldehyde, urea, and a custom β-ketoester like ethyl 2-(methoxymethyl)acetoacetate.

The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgyoutube.com This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is an intramolecular cyclization via condensation of the remaining amino group of urea with the ketone carbonyl, followed by dehydration to yield the dihydropyrimidine ring. organic-chemistry.orgyoutube.com A variety of catalysts, including Brønsted and Lewis acids, can be employed to promote this reaction. ichem.mdmdpi.com

Table 2: General Components of the Biginelli Reaction for DHPM Synthesis

Component 1 Component 2 Component 3 Catalyst Type Product

While direct examples for the synthesis of 5-(methoxymethyl)dihydropyrimidines via the Biginelli reaction are not prevalent in the provided literature, the modularity of this reaction suggests its applicability if the appropriately substituted β-dicarbonyl precursor were available.

Transformations from Precursors to Introduce the Methoxymethyl Group on Pyrimidine Systems

An alternative to building the pyrimidine ring with the methoxymethyl group already in place is to introduce this group onto a pre-formed pyrimidine core. This often involves the functionalization of a more readily available pyrimidine derivative.

Etherification of Hydroxymethyl-Substituted Pyrimidines

A common strategy for introducing a methoxymethyl group is through the etherification of a corresponding hydroxymethyl precursor. This would involve the synthesis of a 5-(hydroxymethyl)pyrimidine (B107350), which can then be converted to the desired 5-(methoxymethyl)pyrimidine. Syntheses of 5-(hydroxyalkyl)pyrimidine nucleosides have been reported. nih.govnih.gov

The etherification step can be achieved through various methods, with acid-catalyzed etherification in the presence of methanol being a plausible route. This type of transformation is well-documented for other heterocyclic compounds, such as the conversion of 5-hydroxymethylfurfural (B1680220) to 5-methoxymethylfurfural using methanol and an acid catalyst. csic.esresearchgate.net A similar principle could be applied to 5-(hydroxymethyl)pyrimidines. The reaction would likely involve the protonation of the hydroxyl group by the acid catalyst, followed by nucleophilic attack by methanol to form the ether and eliminate water.

Another standard method for such a transformation is the Williamson ether synthesis. This would involve deprotonating the hydroxyl group of the 5-(hydroxymethyl)pyrimidine with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Table 3: Potential Etherification Strategies for 5-(Hydroxymethyl)pyrimidine

Method Reagents Byproduct
Acid-Catalyzed Etherification Methanol, Acid Catalyst (e.g., H₂SO₄) Water

These post-functionalization strategies offer a flexible approach to access 5-(methoxymethyl)pyrimidines from different precursors.

Table of Compounds Mentioned

Compound Name
5-(Methoxymethyl)pyrimidin-4-amine
2-n-Propyl-4-amino-5-methoxymethyl-pyrimidine
Butyramidine
α-Methoxymethyl-β-methoxyacrylonitrile
Butyramidine hydrochloride
Sodium methylate
Sodium chloride
Methanol
Acetamidine
β-Methoxypropionitrile
α-Formyl-β-methoxypropionitrile sodium enolate
Alkyl formate
Sodium alkoxide
Methylating agent
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
Aldehyde
β-Ketoester
Urea
Thiourea
Ethyl 2-(methoxymethyl)acetoacetate
N-Acyliminium ion
5-(Hydroxymethyl)pyrimidine
5-Hydroxymethylfurfural
5-Methoxymethylfurfural
Methyl iodide

Protection Strategies Involving Methoxymethyl (MOM) Ethers on Pyrimidine Nitrogens

The methoxymethyl (MOM) group is a frequently used protecting group for nitrogen atoms within the pyrimidine ring. Its application is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen positions.

The N-methoxymethylation of pyrimidine derivatives can be achieved through various methods. One common approach involves the use of methoxymethyl chloride (MOMCl) as the alkylating agent. nih.gov The reaction can be performed on O-persilylated or N-anionic uracil (B121893) derivatives. nih.gov

For instance, the reaction of a silylated 6-isobutylpyrimidine-2,4(1H,3H)-dione with MOMCl using chlorotrimethylsilane (B32843) (TMSCl) and diisopropylethylamine [(iPr)2EtN] in acetonitrile under anhydrous conditions yields a mixture of N,N-1,3-diMOM, N-1-MOM, and N-3-MOM protected pyrimidine derivatives. nih.gov An alternative method utilizes 1,1,1,3,3,3-hexamethyldisilazane (HMDS) with a catalytic amount of ammonium (B1175870) sulfate to form the 2,4-bis(trimethylsilyloxy)pyrimidine, which is then reacted with MOMCl. nih.gov

A third approach involves the in-situ formation of an N-anionic uracil derivative using a deprotonating agent like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), followed by reaction with MOMCl. nih.gov This method also produces a mixture of N,N-1,3-diMOM, N-1-MOM, and N-3-MOM pyrimidine derivatives. nih.gov The yields of the desired N,N-1,3-diMOM and N-1-MOM products can vary depending on the chosen method, as summarized in the table below.

MethodReagentsN,N-1,3-diMOM Yield (%)N-1-MOM Yield (%)N-3-MOM Yield (%)
ATMSCl, (iPr)2EtN, MOMCl22.413.411.0
BHMDS, (NH4)2SO4, MOMCl2.921.4-
CK2CO3, DMF, MOMCl28.512.115.4

The MOM protecting group is generally stable under various reaction conditions but can be cleaved using a range of Lewis and Brønsted acids. wikipedia.org A mild and highly chemoselective deprotection method for MOM ethers has been developed using a combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or triethylsilyl trifluoromethanesulfonate (TESOTf) and 2,2′-bipyridyl. rsc.org

Synthetic Routes to Key Intermediates for this compound Analogues

The synthesis of analogs of this compound often requires the preparation of key intermediates, such as 5-(bromomethyl)pyrimidine (B1257034) precursors and pyrimidine carboxylic acid derivatives with methoxymethyl substituents.

Preparation of 5-(Bromomethyl)pyrimidine Precursors

5-(Bromomethyl)pyrimidine hydrobromide is a key intermediate for introducing the bromomethyl group at the 5-position of the pyrimidine ring. sigmaaldrich.com One synthetic approach to a related compound, 5-methyl-3-(bromomethyl)pyridine hydrobromide, starts from 5-methylnicotinic acid. researchgate.net

A process for preparing 5-halopyrimidines involves the reaction of formamide (B127407) at high temperatures with a 4-halo-5-hydroxy-2(5H)-furanone to yield 5-chloro or 5-bromopyrimidines. google.com For example, reacting 3,4-dibromo-5-hydroxy-2(5H)-furanone with formamide in the presence of boric anhydride (B1165640) yields 5-bromopyrimidine. google.com

Another method describes the preparation of 5-(2-bromoethyl)pyrimidine (B7869296) from 4,6-dichloropyrimidine-5-acetaldehyde in a three-step reaction involving sodium borohydride (B1222165) and thionyl bromide, with a palladium on carbon (Pd/C) catalyst. google.com

Synthesis of Pyrimidine Carboxylic Acid Derivatives with Methoxymethyl Substituents

The synthesis of pyrimidine carboxylic acid derivatives provides another avenue for creating diverse analogs. A general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method is notable for providing a direct route to pyrimidines without substitution at the 4-position. organic-chemistry.org The sodium salt is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. organic-chemistry.org The yields of the resulting 2-substituted pyrimidine-5-carboxylic esters are generally moderate to excellent. organic-chemistry.org

Amidinium Salt Substituent (R)ProductYield (%)
HEthyl pyrimidine-5-carboxylate75
CH3Ethyl 2-methylpyrimidine-5-carboxylate85
PhEthyl 2-phenylpyrimidine-5-carboxylate92
4-MeO-PhEthyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate88

Chemical Transformations and Synthetic Utility of 5 Methoxymethyl Pyrimidin 4 Amine and Its Derivatives

Redox Reactions: Oxidation and Reduction of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine ring, being π-deficient, exhibits characteristic redox behavior. The susceptibility of the pyrimidine core to both oxidation and reduction is a critical aspect of its chemistry, influencing its role in biological systems and its utility in synthesis.

Oxidation: The oxidation of the pyrimidine ring can be accomplished using various oxidizing agents. In biological systems, enzymes such as dihydroorotate dehydrogenase catalyze the oxidation of a dihydroorotate to an orotate, a key step in the de novo biosynthesis of pyrimidines. umich.edu This biological oxidation involves the formation of a carbon-carbon double bond between C5 and C6. umich.edu Similar transformations can be achieved chemically, although the presence of the activating amino group at C4 and the methoxymethyl group at C5 in 5-(methoxymethyl)pyrimidin-4-amine can influence the regioselectivity and feasibility of such reactions.

Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation, for instance, using a platinum catalyst, can reduce the C5-C6 double bond. umich.edu Metal hydride complexes, such as sodium borohydride (B1222165) and lithium aluminum hydride, are also effective for the reduction of pyrimidine derivatives, leading to dihydro- and tetrahydro-pyrimidine products. rsc.org The specific outcome of the reduction is often dependent on the reaction conditions and the nature of the substituents on the pyrimidine ring. rsc.org For instance, the reduction of 4(3H)-quinazolinone, a fused pyrimidine system, has been achieved using palladium and platinum oxide. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Ring and Side Chains

The electron distribution within the pyrimidine ring dictates its reactivity towards nucleophilic and electrophilic reagents. The presence of two nitrogen atoms makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, facilitating nucleophilic attack. researchgate.netwikipedia.org Conversely, the C5 position is less electron-deficient and is the preferred site for electrophilic substitution, especially when activating groups are present. researchgate.netwikipedia.org

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov Halogen atoms or other good leaving groups at the C2, C4, and C6 positions can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, the amino group in 2-aminopyrimidine can be displaced by chlorine. wikipedia.org The reactivity of the pyrimidine ring towards nucleophilic substitution can be enhanced by the presence of electron-withdrawing groups. While many SNAr reactions are thought to proceed through a two-step addition-elimination mechanism via a Meisenheimer complex, recent studies suggest that some reactions on pyrimidine and other nitrogen-containing heterocycles may proceed through a concerted mechanism. nih.gov

The side chains of this compound and its derivatives also participate in substitution reactions. The methoxymethyl group, for instance, can be a target for nucleophilic attack under certain conditions, although the primary focus is typically on the pyrimidine core and the C4-amino group.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally more challenging than on electron-rich aromatic systems like benzene. wikipedia.org However, the presence of electron-donating groups, such as the amino group at C4 in this compound, activates the ring towards electrophilic attack, directing it to the C5 position. researchgate.net Common electrophilic substitution reactions include halogenation and nitration. wikipedia.org For an electrophilic substitution to occur, the aromatic ring acts as a nucleophile, attacking the electrophile in a slow, rate-determining step that disrupts aromaticity and forms a carbocation intermediate. masterorganicchemistry.com A subsequent fast deprotonation step restores aromaticity. masterorganicchemistry.com

Reaction Type Position(s) on Pyrimidine Ring Influencing Factors Example Reaction
Nucleophilic SubstitutionC2, C4, C6Electron-withdrawing groups, good leaving groupsDisplacement of a chloro group by an amine
Electrophilic SubstitutionC5Electron-donating groups (e.g., -NH2, -OH)Halogenation at the C5 position

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

This compound serves as a crucial building block for the synthesis of a diverse array of heterocyclic compounds, many of which possess significant biological activity. Its inherent chemical functionalities allow for its elaboration into more complex molecular frameworks.

Precursor in the Synthesis of Pharmaceutically Relevant Heterocycles (e.g., nucleosides, fused pyrimidines)

Nucleoside Synthesis: The pyrimidine core is a fundamental component of nucleosides, the building blocks of DNA and RNA. This compound and its derivatives are valuable precursors for the synthesis of modified nucleosides with potential therapeutic applications. The synthesis of pyrimidine nucleosides often involves the coupling of a protected pyrimidine base with a protected sugar moiety, followed by deprotection. Modifications at the C4 position of pyrimidine nucleosides can be achieved through in situ amide activation. nih.gov The 5-methoxymethyl substituent can also be a site for further chemical modification to introduce diverse functionalities.

Fused Pyrimidine Synthesis: The pyrimidine ring can be fused with other heterocyclic rings to generate a wide variety of bicyclic and polycyclic systems with diverse pharmacological properties. Fused pyrimidines, such as purines and pteridines, are ubiquitous in nature and exhibit a broad spectrum of biological activities. yu.edu.jodntb.gov.uanih.gov Synthetic strategies for fused pyrimidines often involve the cyclocondensation of a substituted pyrimidine with a bifunctional reagent. For example, this compound can be utilized in reactions that lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. The synthesis of these compounds can be achieved through various methods, including multicomponent reactions and metal-catalyzed reactions. dntb.gov.ua

Fused Pyrimidine System General Synthetic Approach Potential Biological Activity
Pyrazolo[1,5-a]pyrimidinesCondensation of aminopyrazoles with β-dicarbonyl compounds or their equivalentsAntagonists of adenosine receptors, tyrosine kinase inhibitors
Triazolo[1,5-a]pyrimidinesCyclization of hydrazinopyrimidines with one-carbon donorsAdenosine A3 receptor antagonists
Imidazo[1,2-c]pyrimidinesCyclization of 4-(2-hydroxyethyl)aminopyrimidinesAntimycobacterial
Pyrrolo[2,3-d]pyrimidinesCyclization of 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidinesNot specified in provided context

Utilization in the Construction of Diverse Chemical Libraries

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large collections of compounds, known as chemical libraries, for high-throughput screening in drug discovery. ucdavis.edunih.govumb.edu The versatile reactivity of this compound makes it an ideal scaffold for the construction of such libraries. By systematically varying the substituents on the pyrimidine ring and its side chains, a vast number of structurally diverse molecules can be generated. The "split-pool" synthesis method is a common strategy for creating these libraries on a solid support. nih.gov The amenability of the pyrimidine core to various chemical transformations allows for the introduction of a wide range of functional groups, leading to libraries with significant chemical diversity.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for the development of new compounds with desired properties.

Regioselective Functionalization: The inherent electronic properties of the pyrimidine ring, with its electron-deficient C2, C4, and C6 positions and a more electron-rich C5 position (when activated), provide a basis for regioselective reactions. researchgate.netwikipedia.org For instance, electrophilic attack is highly favored at the C5 position in the presence of the C4-amino group. researchgate.net Furthermore, advanced synthetic methods, such as regioselective bromine/magnesium exchange reactions, can be employed for the selective functionalization of halogenated pyrimidines. uni-muenchen.de The use of specific reagents and reaction conditions can allow for precise control over which position on the ring is modified.

Derivatization Strategies: Derivatization involves the chemical modification of a compound to produce a new compound with different chemical or physical properties. jfda-online.com For this compound, derivatization can be achieved at several sites:

The C4-amino group: This group can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments.

The pyrimidine ring: As discussed, nucleophilic and electrophilic substitution reactions allow for the introduction of a wide range of substituents onto the ring.

The methoxymethyl group: The ether linkage can potentially be cleaved to reveal a hydroxymethyl group, which can then be further functionalized.

These derivatization strategies are essential for structure-activity relationship (SAR) studies, where the goal is to understand how changes in molecular structure affect biological activity. Chemical derivatization is also a common technique used to improve the analytical properties of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com

Advanced Academic Research Directions and Methodological Contributions

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds with Methoxymethyl Functionality

The synthesis of pyrimidine derivatives is a mature field, yet the demand for novel, efficient, and sustainable methods continues to drive innovation. Traditional methods often require harsh conditions or have long reaction times. nih.gov Modern approaches focus on catalytic, multicomponent, and one-pot reactions to improve efficiency and yield.

Recent advancements in pyrimidine synthesis include:

Catalytic Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This method utilizes electron-deficient 1,3,5-triazines with aldehydes or ketones under acid catalysis to produce highly functionalized pyrimidines. rsc.org

Multicomponent Reactions (MCRs): Nickel-catalyzed MCRs that couple alcohols and amidines offer a sustainable route, proceeding through dehydrogenative pathways. mdpi.com Iridium-pincer complexes have also proven highly efficient in catalyzing the synthesis of pyrimidines from amidines and various alcohols. rsc.org

One-Pot Syntheses: A notable one-pot strategy involves the Sonogashira coupling of acid chlorides and terminal alkynes, followed by the addition of amidinium salts to form pyrimidines under mild conditions. rsc.org

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly reduce reaction times (from hours to under an hour) and improve yields in the cyclization reactions for forming pyrimidine rings. nih.gov

While these methods apply to the broader class of pyrimidines, the synthesis of specifically 5-substituted pyrimidines, including those with hydroxymethyl or methoxymethyl groups, often starts from precursors like substituted ureas and benzoylacetonitriles or involves the modification of a pre-formed pyrimidine ring. nih.govnih.gov For instance, 2,4,5-substituted pyrimidines can be synthesized and subsequently evaluated for various activities. acs.orgmedchemexpress.com

Table 1: Comparison of Modern Synthetic Methods for Pyrimidine Scaffolds

MethodKey FeaturesCatalysts/ConditionsAdvantages
Inverse Electron Demand Diels-Alder (IEDDA) [4+2] cycloaddition of triazines and ketones/aldehydes. rsc.orgmdpi.comTrifluoroacetic acid (TFA). rsc.orgmdpi.comGood yields, high regioselectivity. mdpi.com
Nickel-Catalyzed MCR Dehydrogenative coupling of alcohols and amidines. mdpi.comNickel complexes. mdpi.comSustainable, utilizes readily available alcohols. mdpi.com
Iridium-Catalyzed MCR Condensation and dehydrogenation of alcohols and amidines. rsc.orgPN5P-Ir-pincer complexes. rsc.orgHigh efficiency, sustainable. rsc.org
One-Pot Sonogashira Coupling Coupling-addition-cyclocondensation sequence. rsc.orgPalladium catalyst, triethylamine. rsc.orgExcellent yields, mild conditions. rsc.org
Ultrasound-Assisted Cyclization Use of ultrasonic irradiation to accelerate the reaction. nih.govVarious bases (e.g., Na2CO3, NaOC2H5). nih.govReduced reaction time, comparable or better yields. nih.gov

Contributions to Reaction Mechanism Elucidation through Integrated Experimental and Computational Approaches

Understanding the precise mechanism of a chemical reaction is crucial for optimizing conditions and designing more effective catalysts. The synthesis of pyrimidines has been a fertile ground for integrated experimental and computational studies.

For example, the mechanism of TFA-catalyzed IEDDA reactions has been studied in detail, revealing a cascade of stepwise hetero-Diels-Alder and retro-Diels-Alder reactions. mdpi.com Similarly, computational studies, often employing Density Functional Theory (DFT), have been used to elucidate the pathways of multicomponent reactions for forming pyrido[2,3-d]pyrimidines, breaking down the process into steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov These theoretical models help identify rate-determining steps and predict the effects of different catalysts and substituents. nih.gov

Quantum chemical computations have also been instrumental in understanding pyrimidine ring-opening reactions, proposing pathways that involve nucleophilic attack and the formation of intermediates like aza-Zincke imines. researchgate.net Such detailed mechanistic insights are invaluable for controlling reaction outcomes and developing new synthetic strategies. researchgate.netresearchgate.net

Role in the Design and Synthesis of Advanced Materials with Specific Electronic or Optical Properties

The inherent electronic properties of the pyrimidine ring make it an attractive building block for advanced materials. rsc.org Its π-deficient, electron-withdrawing nature is ideal for creating "push-pull" molecules, which are fundamental to developing materials with nonlinear optical (NLO) properties. rsc.orgrsc.org These materials are vital for applications in optical data processing, sensors, and optoelectronics. nih.govrsc.org

Research has shown that pyrimidine derivatives can be engineered for various applications:

Nonlinear Optical (NLO) Materials: By attaching electron-donating and electron-accepting groups to the pyrimidine core, molecules with significant NLO responses can be created. rsc.orgresearchgate.net A study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) demonstrated its potential as an NLO material with a third-order nonlinear susceptibility superior to known compounds. rsc.org

Organic Light-Emitting Diodes (OLEDs): The luminescence properties of pyrimidine derivatives make them suitable for use as emitters in OLEDs. nih.govresearchgate.net Aryl- and arylvinyl-substituted pyrimidines have been extensively studied for their fluorescence, with emissions often in the blue to yellow-green regions of the spectrum. researchgate.netresearchgate.net

Liquid Crystals and Covalent Organic Frameworks (COFs): The rigid, planar structure of the pyrimidine ring is advantageous for synthesizing liquid crystals and highly ordered, porous COFs. rsc.orgrsc.org

Table 2: Optical Properties of Selected Pyrimidine Derivatives

Compound ClassPropertyWavelength (nm) / ValueApplication
Spirofluorene-Substituted PyrimidinesBlue Light Emission (Solution)λem = 399-406OLEDs researchgate.net
Spirofluorene-Substituted PyrimidinesBlue Light Emission (Solid)λem = 416-443OLEDs researchgate.net
Amino-Substituted PyrimidinesStrong Fluorescence (Solution)λem = 434-486Fluorescent Probes researchgate.net
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)Third-Order NLO Susceptibility (χ(3))Superior to chalcone (B49325) derivativesPhotonics, Optical Devices rsc.org

Interdisciplinary Approaches in Chemical Biology: Enzymatic Interactions and Metabolic Pathway Probes

In chemical biology, pyrimidine derivatives serve as powerful tools to probe and interact with biological systems. Their structural similarity to endogenous nucleobases allows them to engage with enzymes involved in nucleic acid metabolism. nih.gov

The pyrimidine metabolic pathway, which includes both de novo synthesis and salvage pathways, is fundamental for cell proliferation and is a major target in disease therapy. creative-proteomics.comyoutube.com Uridine-5'-triphosphate (UTP) and Cytidine triphosphate (CTP), derived from this pathway, are crucial for synthesizing biomolecules beyond DNA and RNA, such as UDP-glucose and phospholipids. nih.gov

The compound 5-hydroxymethylpyrimidine, a close structural relative of 5-(methoxymethyl)pyrimidin-4-amine, is found in the natural antibiotic bacimethrin. nih.gov Bacimethrin's mechanism of action involves its conversion into an analogue of thiamine (B1217682) pyrophosphate, allowing it to inhibit thiamine-dependent enzymes. nih.gov This highlights how functionalized pyrimidines can act as probes or inhibitors of specific metabolic pathways. nih.govnih.gov Furthermore, pyrimidine derivatives are designed as inhibitors for key cellular regulators like tubulin and various kinases, demonstrating their utility in probing cell cycle and signaling pathways. nih.govacs.org

The study of how these compounds interact with enzymes, often through molecular docking and in vitro assays, provides crucial information for designing new therapeutic agents and understanding complex biological processes. rsc.orgrsc.org

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